molecular formula C13H9BrO B1270052 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde CAS No. 50670-58-1

4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1270052
M. Wt: 261.11 g/mol
InChI Key: AZDGDDGUHUQQMO-UHFFFAOYSA-N
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Patent
US04621901

Procedure details

10.0 g of 4'-bromo-4-biphenylcarboxaldehyde and 5.31 g of copper (I) cyanide were dissolved in 80 ml of dimethylformamide while gassing with argon and the solution was heated to reflux for 15 hours at 180° C. bath temperature. Thereafter, the reaction mixture was poured cautiously into 200 ml of 25 percent ammonia and extracted three times with 200 ml of methylene chloride each time. The organic phases were washed once with 200 ml of 25 percent ammonia and twice with 200 ml of water each time, dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.5 bar) of the yellowish, crystalline residue (8.7 g) on silica gel gave 5.85 g (74%) of 4'-cyano-4-biphenylcarboxaldehyde as slightly yellowish crystals; Rf-value (toluene/ethyl acetate vol. 90:10) 0.27.
Quantity
10 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[Cu][C:17]#[N:18].N>CN(C)C=O>[C:17]([C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1)#[N:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Name
copper (I) cyanide
Quantity
5.31 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of methylene chloride each time
WASH
Type
WASH
Details
The organic phases were washed once with 200 ml of 25 percent ammonia and twice with 200 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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